h-89

Overview

Description

h-89 is a synthetic compound known for its role as a protein kinase inhibitor. It is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit protein kinase A (PKA), which is involved in various cellular processes such as metabolism, gene expression, and cell proliferation .

Mechanism of Action

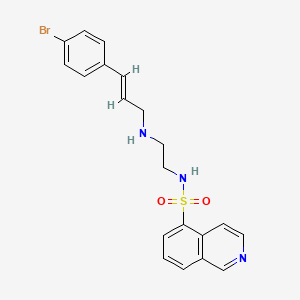

H-89, also known as N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide, is a potent and selective inhibitor of protein kinase A (PKA) .

Target of Action

This compound primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in the cAMP-dependent pathway, which regulates various cellular responses to external signals .

Mode of Action

This compound inhibits its target by competitively binding to the adenosine triphosphate (ATP) site on the PKA catalytic subunit . This prevents ATP from binding to the enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of PKA by this compound affects various biochemical pathways. For instance, it can inhibit the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (EIF2S1), leading to the inhibition of translation and eventually resulting in the shutdown of cellular and viral protein synthesis .

Pharmacokinetics

It is known that this compound is soluble in water up to 25 mm and in other solvents up to 100 mm in dmso .

Result of Action

The inhibition of PKA by this compound can lead to various molecular and cellular effects. For example, it has been shown to increase the threshold and latency of pentylenetetrazol-induced seizures . It can also decrease morphine withdrawal symptoms in mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it can be affected by the solvent environment . .

Biochemical Analysis

Biochemical Properties

This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit other kinases such as S6 kinase, mitogen- and stress-activated protein kinase 1, and Rho-associated protein kinase II . The nature of these interactions involves competitive inhibition at the adenosine triphosphate (ATP) binding site of the catalytic subunit of protein kinase A .

Cellular Effects

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide exerts significant effects on various types of cells and cellular processes. By inhibiting protein kinase A, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect the phosphorylation state of proteins involved in synaptic transmission and plasticity . In epithelial cells, it modulates the activity of ion channels and transporters, thereby affecting cellular ion homeostasis .

The impact of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide on cell signaling pathways includes alterations in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is a key regulator of various cellular functions. By inhibiting protein kinase A, this compound can modulate the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide involves its binding to the ATP site on the catalytic subunit of protein kinase A. This competitive inhibition prevents the transfer of the gamma-phosphate group from ATP to the hydroxyl group of serine or threonine residues on target proteins . As a result, the phosphorylation of these residues is inhibited, leading to changes in the activity and function of the target proteins.

In addition to inhibiting protein kinase A, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to inhibit other kinases and affect various cellular processes independently of protein kinase A inhibition . This includes the inhibition of potassium currents and modulation of ion channel activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can change over time. Studies have shown that this compound is relatively stable and can maintain its inhibitory effects on protein kinase A for extended periods . Prolonged exposure to N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can lead to degradation and a decrease in its inhibitory potency .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, chronic exposure to N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to impair spatial memory acquisition and retention in animal models . This suggests that while the compound is effective in short-term studies, its long-term use may have adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide vary with different dosages in animal models. At low doses, this compound effectively inhibits protein kinase A and modulates cellular processes without causing significant toxicity . At higher doses, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can induce toxic effects, including cellular apoptosis and tissue damage .

Threshold effects have been observed in studies where increasing the dosage beyond a certain point does not result in a proportional increase in inhibitory effects. This suggests that there is an optimal dosage range for the use of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide in experimental settings .

Metabolic Pathways

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the phosphorylation state of proteins, thereby influencing metabolic flux and metabolite levels . For example, by inhibiting protein kinase A, this compound can alter the activity of enzymes involved in glycolysis and gluconeogenesis, leading to changes in cellular energy metabolism .

Additionally, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide has been shown to affect the pentose phosphate pathway and the citric acid cycle, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be cell-permeable, allowing it to enter cells and exert its inhibitory effects on protein kinase A . Once inside the cell, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can interact with intracellular proteins and enzymes, leading to its distribution within different cellular compartments .

The localization and accumulation of this compound within specific tissues can also be influenced by its interactions with transporters and binding proteins. For example, studies have shown that N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can be transported across the blood-brain barrier, allowing it to affect neuronal cells and brain function .

Subcellular Localization

The subcellular localization of N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide plays a critical role in its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications that direct N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide to these compartments are essential for its inhibitory effects on protein kinase A and other kinases .

In the cytoplasm, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can interact with cytoplasmic proteins and enzymes, leading to alterations in cellular signaling pathways. In the nucleus, this compound can affect gene expression by modulating the activity of transcription factors and other nuclear proteins . In the mitochondria, N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide can influence cellular energy metabolism by affecting the activity of mitochondrial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-89 involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with N-methylethylenediamine to produce an intermediate compound. This intermediate is then reacted with 1-(4-bromophenyl)-1-propen-3-yl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

h-89 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include isoquinoline-5-sulfonyl chloride, N-methylethylenediamine, and 1-(4-bromophenyl)-1-propen-3-yl bromide. The reactions are typically carried out under controlled conditions with specific temperatures and solvents to ensure the desired product is obtained .

Major Products Formed

The major product formed from the synthesis of this compound is this compound itself. Other by-products may include unreacted starting materials and side products from incomplete reactions .

Scientific Research Applications

h-89 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

N-(2-aminoethyl)isoquinoline-5-sulfonamide: Another protein kinase inhibitor with a similar structure but lacks the bromocinnamyl group.

N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide: A methylated derivative with similar inhibitory properties but different pharmacokinetic profiles.

Uniqueness

h-89 is unique due to its specific structure, which allows for effective inhibition of protein kinase A. The presence of the bromocinnamyl group enhances its binding affinity and specificity compared to other similar compounds .

Biological Activity

H-89 is a potent and selective inhibitor of protein kinase A (PKA) that has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, highlighting its mechanisms, case studies, and research findings.

This compound exerts its primary effect by inhibiting PKA, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. Beyond PKA inhibition, this compound has been shown to affect multiple other kinases, indicating a broader impact on cellular signaling pathways.

- Inhibition of Other Kinases : Studies have demonstrated that this compound can inhibit at least eight additional kinases such as MSK1, PKBα, and ROCK2 by over 80% at concentrations of 10 µM . This suggests that the biological effects of this compound may extend beyond PKA inhibition alone.

In Vitro Studies

Numerous in vitro studies have explored the effects of this compound on various cell types:

- Human Embryonic Stem Cells (hESCs) :

- Colon Cancer Cells (Caco-2) :

- Bioluminescence Assays :

Case Study 1: Enhancement of Cytotoxic Activity

A study demonstrated that this compound enhanced the cytotoxic activity of CD22-targeting radioimmunotherapy (RIT) against acute lymphoblastic leukemia (ALL) cell lines. The compound increased the efficacy of RIT by enhancing ADP-ribosylation processes and reducing MCL1 levels, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Effects on Phosphorylation

Research involving phosphoproteomics revealed that this compound caused extensive changes in the phosphorylation landscape of PKA-null cells. This highlights the compound's ability to influence cellular signaling pathways beyond its primary target .

Summary of Biological Activities

| Cell Type | Effect of this compound | Mechanism |

|---|---|---|

| Human Embryonic Stem Cells | Increased survival and clonogenicity | Inhibition of PKA and ROCK pathways |

| Colon Cancer Cells | Induced morphological transformation; inhibited growth | Activation of Akt/PKB pathway |

| ALL Cell Lines | Enhanced cytotoxic activity with RIT | Increased ADP-ribosylation; reduced MCL1 |

Properties

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOGQJVGPIKAM-WTVBWJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of H-89?

A1: this compound is widely recognized as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ]

Q2: How does this compound interact with PKA?

A2: this compound exerts its inhibitory effect by competitively binding to the ATP-binding site of PKA, thereby preventing the phosphorylation of downstream substrates. [, , , ]

Q3: Does this compound exclusively inhibit PKA?

A3: While this compound demonstrates high selectivity for PKA, studies have shown that it can inhibit other kinases, albeit at higher concentrations. These include, but are not limited to, casein kinase II (CKII), ribosomal protein S6 kinase 1 (S6K1), and certain isoforms of Akt. [, , , ]

Q4: What are the downstream consequences of this compound-mediated PKA inhibition?

A4: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific signaling pathways involved. Some documented effects include:

- Reduced phosphorylation of phospholamban, leading to altered calcium handling in cardiac myocytes. []

- Inhibition of CREB phosphorylation, affecting gene transcription and cellular responses. [, , ]

- Suppression of acetylcholine release from the myenteric plexus. []

- Impaired spatial memory acquisition in rats. [, , ]

- Alterations in cell proliferation and apoptosis. [, ]

Q5: Are there any instances where this compound exerts effects independent of PKA inhibition?

A5: Yes, some studies suggest this compound can directly modulate ion channels, such as the Ca2+-activated K+ (BKCa) channels, independent of its PKA inhibitory activity. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C22H22BrN3O3S.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 488.4 g/mol.

Q8: Is spectroscopic data for this compound available?

A8: While the provided papers do not directly present spectroscopic data, researchers can access this information from various databases and resources like PubChem and ChemSpider.

Q9: Has the stability of this compound been assessed under different conditions?

A9: The provided research highlights the use of this compound in various experimental settings, including cell culture, isolated tissue preparations, and in vivo animal models. [, , , , , , , , , , , ] This implies a degree of stability under these conditions, although specific stability data is not presented.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: The research articles primarily focus on the cellular and molecular effects of this compound, with limited information on its ADME properties. Further investigation is needed to fully understand its PK/PD profile.

Q11: What is the in vivo activity and efficacy of this compound?

A11: Several studies demonstrate the in vivo efficacy of this compound in various animal models. For instance, this compound has been shown to:

- Attenuate mechanical allodynia in a rat model of chronic constriction injury. []

- Improve post-ischemic cardiac contractile recovery and reduce infarct size in rats. []

- Reverse spatial memory retention deficits induced by this compound itself in rats. []

Q12: What cell-based assays have been used to study the effects of this compound?

A12: Researchers have employed various cell-based assays to investigate the effects of this compound, including:

- Measuring acetylcholine release from myenteric plexus preparations. []

- Assessing cell viability, cell cycle distribution, and apoptosis in cancer cell lines. [, ]

- Evaluating inflammatory cytokine secretion and expression in adipocytes. []

- Monitoring calcium signaling in cardiomyocytes. [, ]

Q13: What animal models have been used to study the effects of this compound?

A13: The provided research articles highlight the use of this compound in various animal models, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.